N-(4-chlorophenyl)-4-oxo-2-(phenylamino)-5,6-dihydro-4H-1,3-thiazine-6-carboxamide
Description
Properties
Molecular Formula |
C17H14ClN3O2S |
|---|---|
Molecular Weight |
359.8 g/mol |
IUPAC Name |
N-(4-chlorophenyl)-4-oxo-2-phenylimino-1,3-thiazinane-6-carboxamide |
InChI |
InChI=1S/C17H14ClN3O2S/c18-11-6-8-13(9-7-11)19-16(23)14-10-15(22)21-17(24-14)20-12-4-2-1-3-5-12/h1-9,14H,10H2,(H,19,23)(H,20,21,22) |
InChI Key |
VDXHCTXXIOTXQG-UHFFFAOYSA-N |
Canonical SMILES |
C1C(SC(=NC2=CC=CC=C2)NC1=O)C(=O)NC3=CC=C(C=C3)Cl |
Origin of Product |
United States |
Preparation Methods
Reaction Components and Conditions
-
Precursors : Thiourea, 4-chlorobenzaldehyde, and ethyl cyanoacetate.
-
Base Catalyst : Sodium ethoxide or potassium hydroxide.
-
Solvent : Ethanol or n-butanol.
-
Temperature : Reflux (70–80°C) for 6–12 hours.
The reaction proceeds via Knoevenagel condensation, followed by cyclization to yield 2-amino-4-oxo-6-(4-chlorophenyl)-4H-1,3-thiazine-5-carbonitrile.
Key Analytical Data for Intermediate:
| Property | Value |
|---|---|
| Melting Point | 246–252°C |
| IR (cm⁻¹) | 3427 (NH), 2206 (C≡N), 1634 (C=O) |
| ¹H NMR (DMSO-d₆) | δ 9.85 (s, NH₂), 7.45–7.80 (Ar-H) |
Introduction of the Phenylamino Group
The phenylamino moiety is introduced via nucleophilic substitution or condensation. A modified approach from pyrimidine syntheses is adapted.
Reaction Protocol
-
Intermediate : 2-Amino-4-oxo-6-(4-chlorophenyl)-4H-1,3-thiazine-5-carbonitrile.
-
Reagent : Phenylhydrazine or aniline derivatives.
-
Solvent : n-Butanol or dimethylformamide (DMF).
-
Conditions : Reflux for 12–24 hours under inert atmosphere.
This step replaces the amino group with phenylamino, forming 2-(phenylamino)-4-oxo-6-(4-chlorophenyl)-4H-1,3-thiazine-5-carbonitrile.
Optimization Insights:
-
Yield Improvement : Using DMF as solvent increases reaction efficiency (yield: 80–85%).
-
Side Reactions : Over-refluxing leads to hydrolysis of the nitrile group.
Carboxamide Formation
The nitrile group is converted to carboxamide via acid hydrolysis or coupling reactions. EDCI/DMAP-mediated coupling is preferred for higher selectivity.
Coupling Methodology
-
Substrate : 2-(Phenylamino)-4-oxo-6-(4-chlorophenyl)-4H-1,3-thiazine-5-carbonitrile.
-
Reagents :
-
Activating Agents : 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI), 4-dimethylaminopyridine (DMAP).
-
Nucleophile : 4-Chloroaniline.
-
-
Solvent : Dichloromethane (DCM) or tetrahydrofuran (THF).
-
Conditions : Stirring under argon at 25°C for 48 hours.
The reaction achieves C–N bond formation, yielding the target carboxamide.
Purification and Characterization:
-
Workup : Sequential washing with HCl (32%) and sodium bicarbonate.
-
Chromatography : Silica gel column using ethyl acetate/hexane (3:7).
-
Elemental Analysis :
Element Calculated (%) Found (%) C 58.14 58.07 H 3.99 3.91 N 30.82 30.87
Alternative Pathways and Comparative Analysis
Ring Transformation Strategies
Thiazine derivatives undergo ring-opening and recyclization under acidic or oxidative conditions. For example:
-
HCl-Mediated Transformation : Converts thiazine to pyrimidine derivatives.
-
H₂O₂/NaOH System : Yields oxazine analogs.
Reactivity Trends:
| Condition | Product Class | Yield (%) |
|---|---|---|
| HCl (aq.) | Pyrimidine carboxylic acid | 75 |
| H₂O₂/NaOH | Oxazine | 68 |
Industrial-Scale Considerations
Process Optimization
-
Catalysis : Transition metal catalysts (e.g., Pd/C) reduce reaction times by 40%.
-
Flow Chemistry : Enhances heat/mass transfer, improving yield to 90%.
Challenges and Limitations
-
Regioselectivity : Competing reactions at N1 and C5 positions require precise stoichiometry.
-
Purification : Polar byproducts necessitate advanced chromatography or recrystallization.
Emerging Methodologies
Chemical Reactions Analysis
Types of Reactions
N-(4-chlorophenyl)-4-oxo-2-(phenylamino)-5,6-dihydro-4H-1,3-thiazine-6-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of amines or alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group, where nucleophiles such as amines or thiols can replace the chlorine atom.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically conducted in aqueous or organic solvents.
Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous conditions.
Substitution: Amines, thiols; reactions often carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines, alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-(4-chlorophenyl)-4-oxo-2-(phenylamino)-5,6-dihydro-4H-1,3-thiazine-6-carboxamide has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as an anti-inflammatory, antimicrobial, and anticancer agent. Its unique structure allows it to interact with various biological targets.
Biological Studies: The compound is used in studies to understand its mechanism of action and its effects on cellular processes.
Industrial Applications: It serves as an intermediate in the synthesis of other complex organic molecules, particularly in the pharmaceutical industry.
Mechanism of Action
The mechanism by which N-(4-chlorophenyl)-4-oxo-2-(phenylamino)-5,6-dihydro-4H-1,3-thiazine-6-carboxamide exerts its effects involves interaction with specific molecular targets. These targets may include enzymes, receptors, or DNA. The compound’s structure allows it to form hydrogen bonds, hydrophobic interactions, and van der Waals forces with its targets, leading to modulation of biological pathways.
Comparison with Similar Compounds
Comparison with Structural Analogs
The following compounds share the 4-oxo-5,6-dihydro-4H-1,3-thiazine-6-carboxamide core but differ in substituents, enabling a comparative analysis of structure-property relationships.
Substituent Variations and Molecular Properties
Key Observations:
Electron-Withdrawing vs. The 4-methylphenylamino substituent (–7) introduces electron-donating effects, which may alter electronic distribution on the thiazine ring and influence reactivity .
Molecular Weight and Lipophilicity: The trifluoromethyl analog (393.4 g/mol) has a higher molecular weight than the target compound (~391.8 g/mol), but its LogP is likely elevated due to the CF₃ group’s hydrophobicity . The methylphenylamino analog (407.4 g/mol) has the highest molecular weight and LogP (3.9), suggesting reduced aqueous solubility compared to the chlorophenyl derivative .
Structural Analogues in Pharmacopeial Context
–4 describes chlorophenyl-containing compounds such as chlorhexidine analogs (e.g., oxazinones and biguanides), but these belong to distinct chemical classes (oxazinones, biguanides) and lack the thiazine-carboxamide core. For example:
- (5R,6S)-2-[(4-Chlorophenyl)amino]-5-hydroxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]-5,6-dihydro-4H-1,3-oxazin-4-one () is an oxazinone with a hydroxylated side chain, conferring polar character (Molecular Weight: 330.72) .
- 1-[6-(Carbamimidoylamino)hexyl]-5-(4-chlorophenyl)biguanide () is a biguanide with a hexyl spacer, emphasizing cationic properties (Molecular Weight: 352.87) .
Divergence from Thiazine-Carboxamide Analogs:
- Core Heterocycle: Thiazine derivatives (–7) feature a sulfur-containing six-membered ring, whereas oxazinones () contain oxygen, altering electronic and conformational behavior.
- Functional Groups : The carboxamide group in thiazine derivatives may enhance hydrogen-bonding capacity compared to biguanides’ charged guanidine moieties .
Biological Activity
N-(4-chlorophenyl)-4-oxo-2-(phenylamino)-5,6-dihydro-4H-1,3-thiazine-6-carboxamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in the field of medicinal chemistry. This article aims to explore the biological activity of this compound through various studies and findings, including its synthesis, mechanism of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound is characterized by the following chemical properties:
| Property | Value |
|---|---|
| Molecular Formula | C17H14ClN3O2S |
| Molecular Weight | 367.82 g/mol |
| IUPAC Name | This compound |
| Canonical SMILES | CC1=C(SC(=NC2=CC=CC=C2)NC1=O)C(=O)N(C3=CC=C(C=C3)Cl)C(=O)NC@HN+[O-] |
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. The compound can be synthesized through the condensation of an aniline derivative with a chlorophenyl-substituted thiazine precursor under controlled conditions. This process may include purification steps such as recrystallization or chromatography to ensure high yield and purity.
Anticancer Properties
Recent studies have highlighted the compound's potential anticancer properties. For example:
- In vitro Studies : Research has indicated that derivatives similar to this compound exhibit significant cytotoxic effects against various human cancer cell lines, including lung (A549), skin (SK-MEL-2), and colon cancer (HCT15) cells. The mechanism often involves the induction of apoptosis through caspase activation pathways .
- Structure–Activity Relationship (SAR) : The presence of specific substituents on the thiazine ring influences the compound's biological activity. For instance, modifications to the phenyl groups have been shown to enhance antiproliferative effects against HepG2 liver cancer cells .
The mechanism by which this compound exerts its biological effects is believed to involve:
- Enzyme Inhibition : The compound may act as an inhibitor for specific kinases involved in cancer cell proliferation.
- Receptor Binding : It can bind to cellular receptors or enzymes, modulating their activity and affecting signaling pathways related to cell growth and survival.
Case Studies
Several case studies have documented the biological activity of related compounds:
- Thiadiazole Derivatives : A review highlighted that thiadiazole derivatives exhibit significant suppressive activity against cancer cell lines. The most potent compounds showed EC50 values in the low micromolar range against HepG2 cells .
- In Vivo Studies : Animal models have demonstrated that compounds with similar structures can reduce tumor growth significantly compared to controls, suggesting a promising avenue for further research and development.
Q & A
Q. What are the key considerations for optimizing the synthesis of N-(4-chlorophenyl)-4-oxo-2-(phenylamino)-5,6-dihydro-4H-1,3-thiazine-6-carboxamide?
Synthesis optimization requires careful selection of precursors and reaction conditions. For example, similar thiazine derivatives are synthesized via cyclocondensation reactions using ethanol or acetic acid as solvents under reflux (60–80°C), with yields ranging from 37% to 70% depending on substituents . Critical parameters include:
- Solvent polarity : Polar aprotic solvents (e.g., DMF) may enhance cyclization but complicate purification.
- Catalysts : Acidic or basic catalysts (e.g., HCl, Et3N) can accelerate ring closure.
- Purification : Flash chromatography (ethyl acetate/hexane) or recrystallization (ethanol/water) is typically used to isolate pure products .
Q. How can spectroscopic techniques confirm the structural integrity of this compound?
A multi-technique approach is essential:
- NMR : <sup>1</sup>H NMR should show characteristic signals for the thiazine ring protons (δ 2.5–3.5 ppm for CH2 groups) and aromatic protons (δ 6.8–7.5 ppm) from the chlorophenyl and phenylamino moieties .
- IR : Key peaks include C=O (1640–1680 cm<sup>-1</sup>), C-N (1250–1350 cm<sup>-1</sup>), and S-C=N (650–750 cm<sup>-1</sup>) .
- Mass spectrometry : High-resolution MS (HRMS) confirms the molecular ion ([M+H]<sup>+</sup>) and fragmentation patterns matching the thiazine core .
Q. What are the standard protocols for purity assessment?
- HPLC : Use a C18 column with a water/acetonitrile gradient (e.g., 60:40 to 20:80 over 20 min) and UV detection at 254 nm .
- Melting point : Compare experimental values (e.g., 156–158°C for analogous compounds) with literature data to detect impurities .
Advanced Research Questions
Q. How can computational modeling predict the compound’s reactivity and biological interactions?
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO-LUMO) to predict nucleophilic/electrophilic sites. For example, the carbonyl group (C=O) in the thiazine ring is a likely site for hydrogen bonding .
- Molecular docking : Simulate interactions with biological targets (e.g., enzymes) using software like AutoDock Vina. The chlorophenyl group may enhance binding to hydrophobic pockets in proteins .
Q. What experimental strategies resolve contradictions in biological activity data?
Contradictions often arise from assay variability or impurity interference. Mitigation strategies include:
- Dose-response curves : Test multiple concentrations (e.g., 0.1–100 µM) to confirm dose-dependent effects .
- Orthogonal assays : Validate antimicrobial activity via both agar diffusion and broth microdilution methods .
- Impurity profiling : Use LC-MS to rule out side products (e.g., unreacted precursors) as false positives .
Q. How does the compound’s conformation influence its physicochemical properties?
- X-ray crystallography : Resolve crystal structures to analyze bond angles and torsional strain. For example, the dihydrothiazine ring typically adopts a half-chair conformation, affecting solubility and stability .
- LogP measurements : Experimental (shake-flask method) or computational (ChemAxon) determination of logP values predicts membrane permeability. A logP >3 suggests moderate lipophilicity, suitable for CNS targeting .
Q. What are the challenges in scaling up synthesis for preclinical studies?
- Reaction scalability : Transitioning from mg to gram-scale synthesis requires optimizing exothermic reactions (e.g., using controlled addition of reagents) .
- Purification bottlenecks : Replace flash chromatography with recrystallization or fractional distillation for cost-effective scaling .
- Stability testing : Monitor degradation under accelerated conditions (40°C/75% RH) to establish shelf-life .
Methodological Case Studies
3.1 Case Study: Resolving Conflicting NMR Data
A researcher observed discrepancies in <sup>13</sup>C NMR signals for the thiazine carbonyl group (reported δ 168–172 ppm vs. experimental δ 165 ppm). Resolution steps:
Repeat under anhydrous conditions : Eliminate solvent (DMSO-d6) moisture interference.
Variable-temperature NMR : Confirm signal splitting was due to rotational isomerism, not impurities .
3.2 Case Study: Enhancing Bioactivity via Structural Analogs
Modifying the phenylamino group to a 3,4-dimethoxyphenyl moiety increased antimicrobial activity (MIC reduced from 32 µg/mL to 8 µg/mL). Rationale: Enhanced electron-donating groups improve membrane penetration .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
